molecular formula C17H18O2 B2748718 3-Benzyl-4-phenylbutanoic acid CAS No. 93651-70-8

3-Benzyl-4-phenylbutanoic acid

Cat. No.: B2748718
CAS No.: 93651-70-8
M. Wt: 254.329
InChI Key: RACFIUFPANWJHA-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The discovery of 3-benzyl-4-phenylbutanoic acid is rooted in broader investigations into phenylbutanoic acid derivatives during the late 20th century. While 4-phenylbutyric acid (4-PBA) was first synthesized in the 1970s and later studied for its therapeutic potential in urea cycle disorders, the benzyl-substituted variant emerged as a structural analog designed to enhance lipophilicity and metabolic stability. Early synthetic routes involved Friedel-Crafts alkylation strategies, adapting methodologies used for simpler phenylbutanoic acids. A key milestone was the 2018 publication of its crystal structure (CAS 93651-70-8), which confirmed the spatial arrangement of the benzyl and phenyl groups on the butanoic acid backbone.

Significance in Organic Chemistry Research

This compound’s significance stems from three interrelated factors:

  • Steric and Electronic Modulation : The benzyl group at position 3 introduces pronounced steric hindrance, altering reaction kinetics in nucleophilic acyl substitutions compared to unsubstituted 4-phenylbutyric acid. Computational studies suggest the benzyl moiety increases electron density at the carbonyl oxygen by 12–15%, enhancing hydrogen-bonding capacity.

  • Chiral Synthesis Challenges : The stereocenter at C3 creates distinct enantiomers with divergent biological activities. Asymmetric synthesis methods, such as those employing tert-butoxycarbonyl (Boc) protected intermediates (e.g., (S)-3-(Boc-amino)-4-phenylbutyric acid), have been developed to access enantiopure forms.

  • Supramolecular Applications : The compound’s planar aromatic systems enable π-π stacking in crystal engineering, as demonstrated in its use as a co-former for pharmaceutical cocrystals.

Table 1 : Key Physicochemical Properties of this compound

Property Value
Molecular Formula C₁₇H₁₈O₂
Molecular Weight 254.33 g/mol
Melting Point 182–184°C (dec.)
logP (Predicted) 3.8 ± 0.2
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 2

Relationship to Phenylbutanoic Acid Family

Structurally, this compound belongs to the phenylbutanoic acid family, sharing the core C₆H₅-(CH₂)₃-COOH framework. Key distinctions include:

  • Substitution Pattern : Unlike 4-phenylbutyric acid (linear chain) or 3-phenylbutanoic acid (single aromatic group), the benzyl substitution at position 3 creates a branched topology that impedes free rotation about the C3-C4 bond.
  • Biological Relevance : While 4-phenylbutyric acid is a histone deacetylase (HDAC) inhibitor used clinically, the benzyl analog shows 3-fold greater binding affinity to fatty acid transport proteins in vitro, suggesting modified pharmacokinetic properties.
  • Synthetic Versatility : The compound serves as a precursor to β-lactam derivatives through [2+2] cycloadditions, a pathway less accessible to simpler phenylbutanoic acids due to reduced steric guidance.

Current Research Landscape

Recent studies focus on three domains:

  • Green Synthesis Methods : Building on solventless ZIF-8 synthesis techniques, researchers have developed mechanochemical approaches to produce this compound with 89% yield under ball-milling conditions, eliminating traditional solvent waste.

  • Pharmaceutical Intermediates : The Boc-protected derivative (CAS 51871-62-6) is now commercially available for peptide mimetic synthesis, reflecting demand in GLP-1 analog development.

  • Materials Science : Thin films of the sodium salt demonstrate anomalous thermal stability (decomposition onset at 320°C vs. 265°C for 4-PBA), attributed to enhanced crystal lattice energy from benzyl-phenyl interactions.

Table 2 : Comparative Analysis of Phenylbutanoic Acid Derivatives

Compound Substitution logP HDAC IC₅₀ (μM)
4-Phenylbutyric acid C4 phenyl 1.2 450
This compound C3 benzyl, C4 phenyl 3.8 N/A
(S)-3-Amino-4-phenylbutanoic acid C3 amino, C4 phenyl -0.4 >1000

Properties

IUPAC Name

3-benzyl-4-phenylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O2/c18-17(19)13-16(11-14-7-3-1-4-8-14)12-15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RACFIUFPANWJHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CC2=CC=CC=C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Step 1: The synthesis of 3-Benzyl-4-phenylbutanoic acid typically begins with the reaction of benzyl chloride with phenylacetic acid in the presence of a base such as sodium hydroxide. This reaction forms this compound through a nucleophilic substitution mechanism.

    Step 2: The intermediate product is then subjected to a series of purification steps, including recrystallization and chromatography, to obtain the final product in high purity.

Industrial Production Methods:

  • Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Benzyl-4-phenylbutanoic acid can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of this compound can yield alcohols or alkanes. Typical reducing agents are lithium aluminum hydride and sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. For example, halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO), chromium trioxide (CrO).

    Reduction: Lithium aluminum hydride (LiAlH), sodium borohydride (NaBH).

    Substitution: Halogens (Cl, Br), catalysts (FeCl, AlCl).

Major Products:

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

3-Benzyl-4-phenylbutanoic acid serves as a versatile building block in organic synthesis. It is frequently utilized as a precursor for synthesizing more complex molecules, including pharmaceuticals and specialty chemicals. The compound can undergo various chemical transformations such as oxidation, reduction, and substitution reactions, making it an essential component in synthetic pathways.

Table 1: Common Reactions Involving this compound

Reaction TypeDescriptionCommon Reagents
OxidationConverts to ketones or aldehydesPotassium permanganate, chromium trioxide
ReductionYields alcohols or alkanesLithium aluminum hydride, sodium borohydride
SubstitutionFunctional groups are replaced by othersHalogens (Cl, Br) with catalysts

Biological Applications

Antimicrobial and Anti-inflammatory Properties

Research has indicated that this compound exhibits potential biological activities, including antimicrobial and anti-inflammatory effects. Studies are ongoing to explore its interactions with various biological systems, which may lead to therapeutic applications.

Case Study: Antimicrobial Activity

A study demonstrated the compound's effectiveness against specific bacterial strains. The results indicated a significant reduction in bacterial growth at certain concentrations, suggesting its potential use in developing antimicrobial agents.

Medicinal Chemistry

Therapeutic Potential

The structural features of this compound make it a candidate for drug development. Its ability to interact with molecular targets suggests potential applications in treating various diseases. Ongoing research is focused on understanding its mechanisms of action and therapeutic efficacy.

Table 2: Potential Therapeutic Uses

Disease ConditionMechanism of ActionCurrent Research Status
Inflammatory DiseasesInhibition of inflammatory pathwaysPreclinical studies ongoing
Bacterial InfectionsAntimicrobial activityClinical trials needed
Metabolic DisordersModulation of metabolic pathwaysEarly-stage research

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is employed in the synthesis of specialty chemicals and materials. Its unique chemical properties allow for the production of polymers and resins with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 3-Benzyl-4-phenylbutanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Alternatively, it can activate receptors by mimicking the action of natural ligands, leading to downstream signaling events.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares 3-Benzyl-4-phenylbutanoic acid with three structurally related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight Key Functional Groups/Substituents Density
This compound 93651-70-8 C₁₇H₁₆O₂ 252.31 g/mol Benzyl (C₆H₅CH₂), phenyl (C₆H₅), carboxylic acid Not reported
3-Benzoylpropionic acid (4-Oxo-4-phenylbutanoic acid) 2051-95-8 C₁₀H₁₀O₃ 178.18 g/mol Phenyl ketone (C₆H₅CO), carboxylic acid 1.1601 g/cm³
(R)-4-Amino-3-(4-fluorophenyl)butanoic acid 741217-33-4 C₁₀H₁₂FNO₂ 197.21 g/mol 4-fluorophenyl (C₆H₄F), amino (NH₂), carboxylic acid Not reported
4-(1,3-Benzodioxol-5-yl)-2-(3,4-dimethoxyphenyl)-4-oxobutanoic acid 21764-09-0 C₁₉H₁₈O₇ 358.34 g/mol Benzodioxol (O₂C₆H₃), dimethoxyphenyl (C₆H₃(OCH₃)₂), ketone, carboxylic acid Not reported
Key Observations:
  • The benzodioxol and dimethoxyphenyl groups in CAS 21764-09-0 increase steric bulk and electron density, likely affecting reactivity in substitution or condensation reactions .
  • Functional Group Influence: Ketone vs. Carboxylic Acid: 3-Benzoylpropionic acid’s ketone group (C=O) may facilitate nucleophilic additions (e.g., Grignard reactions), whereas this compound’s lack of a ketone limits such reactivity .

Biological Activity

3-Benzyl-4-phenylbutanoic acid (BPBA) is an organic compound characterized by a unique molecular structure that includes a benzyl group and a phenyl group attached to a butanoic acid backbone. Its molecular formula is C17H18O2C_{17}H_{18}O_2. This compound has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of BPBA, supported by research findings, case studies, and comparative analyses.

Chemical Structure

The structure of this compound can be depicted as follows:

C17H18O2 BPBA \text{C}_{17}\text{H}_{18}\text{O}_{2}\quad \text{ BPBA }

Synthesis Methods

BPBA is synthesized through the reaction of benzyl chloride with phenylacetic acid in the presence of sodium hydroxide. This process involves nucleophilic substitution, followed by purification steps such as recrystallization and chromatography to achieve high purity.

Antimicrobial Properties

Research indicates that BPBA exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness against Escherichia coli, suggesting its potential as an antibiotic agent . The compound's mechanism involves disrupting bacterial cell membranes, leading to cell lysis.

Anti-inflammatory Effects

BPBA has been investigated for its anti-inflammatory properties. In vitro studies showed that it inhibits the production of pro-inflammatory cytokines, thereby reducing inflammation in cellular models. This property positions BPBA as a candidate for developing treatments for inflammatory diseases.

Anticancer Activity

The anticancer potential of BPBA has been explored in several studies. It has been found to inhibit cell proliferation and induce apoptosis in cancer cell lines, particularly glioma cells. The compound acts as a histone deacetylase inhibitor, which is crucial in regulating gene expression related to cancer progression .

The biological activity of BPBA can be attributed to its ability to interact with specific molecular targets:

  • Histone Deacetylase Inhibition : By inhibiting histone deacetylases (HDACs), BPBA alters the acetylation status of histones, leading to changes in gene expression that promote apoptosis in cancer cells.
  • Inflammatory Pathway Modulation : BPBA modulates signaling pathways involved in inflammation, particularly by inhibiting NF-kB activation, which is crucial for the expression of inflammatory cytokines .

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesBiological Activity
This compoundBenzyl and phenyl groupsAntimicrobial, anti-inflammatory, anticancer
4-Phenylbutyric acidLacks benzyl groupPrimarily used for urea cycle disorders; limited anticancer activity
Benzylbutanoic acidLacks phenyl groupLimited biological activity compared to BPBA

Case Studies

  • Antimicrobial Efficacy : A study conducted on various strains of E. coli revealed that BPBA exhibited significant antibacterial activity with an IC50 value indicating effective concentration levels for therapeutic use .
  • Cancer Research : In vitro experiments on glioma cells showed that treatment with BPBA led to a marked decrease in cell viability and induced apoptosis through HDAC inhibition. These findings suggest BPBA's potential as a therapeutic agent in oncology .
  • Inflammation Models : In animal models of inflammation, BPBA administration resulted in reduced swelling and pain responses compared to control groups, highlighting its anti-inflammatory properties.

Q & A

Q. What are the recommended methodologies for synthesizing 3-Benzyl-4-phenylbutanoic acid with high purity?

Synthesis of this compound can be optimized using boronic ester intermediates or carboxylic acid derivatives. For example:

  • Boronic acid coupling : Similar compounds like 4-biphenylboronic acid (CAS 5122-94-1) are synthesized via Suzuki-Miyaura cross-coupling reactions using palladium catalysts .
  • Carboxylic acid activation : Derivatives such as 3-(4-benzyloxyphenyl)propionic acid (CAS 50463-48-4) are synthesized via benzyl-protected intermediates, followed by deprotection and oxidation .
  • Purity validation : Use GC or HPLC (as seen in purity specifications for phenylboronic esters, e.g., >97.0% GC purity) and confirm via NMR (e.g., structural validation in ) .

Q. How can researchers characterize the structural and functional groups of this compound?

  • Spectroscopic techniques :
    • NMR : Analyze 1H^1H and 13C^{13}C spectra to confirm the benzyl, phenyl, and carboxylic acid groups (e.g., as applied to 4-(2-fluorophenyl)-4-oxobutanoic acid in ).
    • FT-IR : Identify carbonyl (C=O, ~1700 cm1^{-1}) and aromatic C-H stretches.
  • Chromatography : HPLC or LC-MS (e.g., used for parabens and benzophenones in ) to assess purity and retention behavior.
  • Melting point analysis : Compare with literature values (e.g., mp 156–160°C for 4-biphenylacetic acid in ) .

Q. What are the best practices for handling and storing this compound in laboratory settings?

  • Storage : Keep in airtight containers under inert gas (argon/nitrogen) at –20°C to prevent oxidation or hydrolysis (similar to handling guidelines for 4-phenylbutyric acid in ).
  • Safety protocols : Use fume hoods for weighing/synthesis, and refer to SDS guidelines (e.g., MedChemExpress’s SDS in emphasizes avoiding inhalation and skin contact).
  • Waste disposal : Neutralize carboxylic acid groups before disposal (e.g., using sodium bicarbonate) .

Advanced Research Questions

Q. How can researchers investigate the structure-activity relationship (SAR) of this compound derivatives?

  • Derivatization : Modify the benzyl or phenyl groups (e.g., fluorination at the phenyl ring, as in 4-(2-fluorophenyl)-4-oxobutanoic acid in ) to study electronic effects.
  • Biological assays : Test derivatives against target enzymes (e.g., kinase inhibition assays) or cellular models. Compare results with analogs like 4-biphenylacetic acid () to assess substituent effects.
  • Computational modeling : Use DFT calculations to predict binding affinities or reactivity trends (e.g., fluorine’s electron-withdrawing effects in ) .

Q. What experimental strategies resolve contradictions in stability data for this compound under varying pH or temperature conditions?

  • Accelerated stability studies : Expose the compound to extreme pH (1–13) and temperatures (40–80°C) for 24–72 hours, then quantify degradation via HPLC (as in ).
  • Kinetic analysis : Plot degradation rates to identify Arrhenius behavior (e.g., activation energy for hydrolysis).
  • Cross-validation : Compare results with structurally similar compounds (e.g., 4-phenylbutyric acid in or benzoic acid derivatives in ) to isolate instability mechanisms .

Q. How can researchers design assays to quantify this compound in complex biological matrices?

  • Sample preparation : Use protein precipitation (acetonitrile) or SPE (C18 columns) to isolate the compound from plasma/tissue homogenates.
  • Detection methods :
    • LC-MS/MS : Employ MRM transitions for high sensitivity (e.g., as used for parabens in ).
    • Fluorescent tagging : Derivatize the carboxylic acid group with probes like dansyl chloride for fluorometric detection.
  • Validation : Assess recovery rates (>90%), LOD/LOQ (e.g., ≤1 nM), and matrix effects (e.g., ion suppression in ) .

Q. What are the key challenges in scaling up this compound synthesis, and how can they be mitigated?

  • Catalyst efficiency : Optimize Pd catalyst loading (e.g., ≤0.5 mol%) for cost-effective scaling (inspired by Suzuki coupling in ).
  • Purification bottlenecks : Use recrystallization (e.g., from ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate).
  • Batch consistency : Monitor reaction parameters (temperature, stirring rate) rigorously and validate purity via orthogonal methods (NMR + HPLC) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of this compound?

  • Reproducibility checks : Repeat assays under identical conditions (e.g., cell line, incubation time) and compare with literature.
  • Meta-analysis : Pool data from multiple studies (e.g., kinase inhibition vs. cytotoxicity) to identify confounding variables.
  • Mechanistic studies : Use knockout cell lines or enzyme inhibitors to isolate target pathways (e.g., as in ’s pharmacological assays) .

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